

## A Technical Guide to Cleavable Linkers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | OPSS-Val-Cit-PAB-OH |           |
| Cat. No.:            | B8106510            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][3][4] A critical component in the design and performance of an ADC is the linker, the chemical bridge that connects the antibody to the cytotoxic payload.[2] Cleavable linkers, designed to release the payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC technology. This in-depth technical guide provides a comprehensive overview of cleavable linkers in oncology, focusing on their core principles, quantitative performance data, and the experimental protocols essential for their evaluation.

The ideal linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature drug release, which could lead to off-target toxicity, yet be readily cleaved to unleash the cytotoxic payload upon reaching the target site. Cleavable linkers achieve this by exploiting the unique biochemical landscape of tumors, such as altered pH, higher concentrations of specific enzymes, and a more reducing environment. This targeted release mechanism is not only crucial for maximizing the therapeutic window but also



enables the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.

This guide will delve into the three primary classes of cleavable linkers: pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers. We will explore their mechanisms of action, present comparative quantitative data in structured tables, and provide detailed experimental protocols for their characterization. Furthermore, we will utilize Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a clear and concise understanding of these critical components in ADC development.

## Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to be triggered by the specific conditions of the tumor microenvironment or the intracellular compartments of cancer cells.

### **pH-Sensitive Linkers**

These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells. This strategy was employed in some of the earliest ADCs.

- Hydrazones: Hydrazone linkers are a common type of acid-labile linker. Their hydrolysis is catalyzed by the low pH of endosomes and lysosomes, leading to the release of the payload. However, some hydrazone-based linkers have shown a degree of instability in circulation, which can lead to premature drug release.
- Carbonates and Silyl Ethers: Other acid-cleavable moieties include carbonates and silyl
  ethers. Silyl ether linkers, in particular, have been engineered to exhibit greater plasma
  stability compared to hydrazones.

A novel platform for pH-responsive drug release is based on a phosphoramidate scaffold, which allows for tunable release kinetics by altering the linker's chemical structure. Another approach utilizes a 1-6 self-immolative traceless crosslinker derived from gallic acid, which has demonstrated stability at neutral pH and in plasma, with payload release triggered at pH 5.5.



### **Enzyme-Cleavable Linkers**

This class of linkers incorporates peptide sequences that are substrates for specific enzymes, primarily proteases, that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. This approach offers high specificity and has become a widely adopted strategy in ADC design.

- Cathepsin-Cleavable Dipeptides: The most prevalent enzyme-cleavable linkers are based on dipeptide sequences, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). These sequences are recognized and cleaved by lysosomal proteases like cathepsin B, which is often upregulated in tumor cells. The Val-Cit linker, in particular, is a well-established and widely used linker in both approved and investigational ADCs. However, Val-Cit linkers can exhibit instability in rodent plasma due to the activity of carboxylesterase 1C, and they are also susceptible to cleavage by human neutrophil elastase, which can contribute to off-target toxicity. To address these limitations, novel tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been developed to enhance plasma stability.
- β-Glucuronidase-Cleavable Linkers: β-glucuronidase is another enzyme that is abundant in the tumor microenvironment and lysosomes. Linkers containing a β-glucuronide moiety can be cleaved by this enzyme to release the payload. These linkers are often more hydrophilic than peptide-based linkers, which can help to reduce ADC aggregation.
- Other Enzymatic Triggers: Other enzymes being explored for ADC linker cleavage include β-galactosidase and sulfatase, which are also overexpressed in some tumor types. Legumain, an asparaginyl endopeptidase, is another promising target for linker cleavage due to its upregulation in various cancers.

### **Glutathione-Sensitive Linkers (Disulfide Linkers)**

This strategy exploits the significant difference in the concentration of the reducing agent glutathione (GSH) between the extracellular environment and the intracellular cytoplasm of tumor cells. The concentration of GSH is substantially higher inside tumor cells (1-10 mM) compared to the blood (approximately 5  $\mu$ M).

Disulfide bonds within the linker remain stable in the oxidative environment of the bloodstream but are rapidly cleaved by the high intracellular GSH concentration, leading to payload release.



The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

## **Quantitative Data on Cleavable Linker Performance**

The selection of an appropriate cleavable linker is a critical decision in ADC development, and it is often guided by quantitative data on their stability, cleavage kinetics, and efficacy. The following tables summarize key performance metrics for different classes of cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers



| Linker<br>Type        | Linker<br>Example        | ADC<br>Construct     | Plasma<br>Source   | Stability<br>Metric                   | Value            | Referenc<br>e(s) |
|-----------------------|--------------------------|----------------------|--------------------|---------------------------------------|------------------|------------------|
| Hydrazone             | Phenylketo<br>ne-derived | Not<br>Specified     | Human<br>and Mouse | Half-life<br>(t1/2)                   | ~2 days          |                  |
| Hydrazone             | AcBut                    | Mylotarg             | Human              | -                                     | Stable at pH 7.4 |                  |
| Disulfide             | SPDB                     | Not<br>Specified     | Human              | Half-life<br>(t1/2)                   | >100 hours       |                  |
| Peptide               | Val-Cit-<br>PABC         | Trastuzum<br>ab-MMAE | Rat                | % Reduction in bound drug over 7 days | 75%              |                  |
| Peptide               | Val-Cit                  | Not<br>Specified     | Human              | %<br>Cleavage<br>after 7<br>days      | < 20%            |                  |
| Peptide               | Val-Ala                  | F16-MMAE             | Mouse              | % Intact<br>ADC after<br>48h          | ~40%             | •                |
| β-<br>Glucuronid<br>e | Glucuronid<br>e-MMAE     | Not<br>Specified     | Human              | %<br>Cleavage<br>after 7<br>days      | < 10%            | •                |
| Sulfatase             | Arylsulfate              | Trastuzum<br>ab-MMAE | Mouse              | Half-life<br>(t1/2)                   | > 7 days         | •                |
| Silyl Ether           | Silyl Ether-<br>MMAE     | Not<br>Specified     | Not<br>Specified   | Half-life<br>(t1/2)                   | > 7 days         |                  |

Table 2: Kinetic Parameters for Enzymatic Cleavage of Peptide Linkers by Cathepsin B



| Peptide Linker | kcat (s <sup>-1</sup> ) | Km (µM) | kcat/Km<br>(M <sup>-1</sup> S <sup>-1</sup> ) | Reference(s) |
|----------------|-------------------------|---------|-----------------------------------------------|--------------|
| Val-Cit-PABC   | 1.8                     | 15.2    | 1.18 x 10 <sup>5</sup>                        |              |
| Val-Ala-PABC   | 1.2                     | 25.8    | 4.65 x 10 <sup>4</sup>                        | _            |
| Phe-Lys-PABC   | 1.6                     | 18.5    | 8.65 x 10 <sup>4</sup>                        | _            |
| GPLG-PABC      | 2.1                     | 12.1    | 1.74 x 10 <sup>5</sup>                        | _            |

Table 3: pH-Dependent Hydrolysis of Acid-Sensitive Linkers

| Linker Type              | Linker<br>Example        | рН  | Half-life (t1/2)       | Reference(s) |
|--------------------------|--------------------------|-----|------------------------|--------------|
| Hydrazone                | Acylhydrazone            | 5.0 | 2.4 min                |              |
| Hydrazone                | Acylhydrazone            | 7.0 | > 2.0 h                | _            |
| Maleamic acid derivative | Doxorubicin<br>conjugate | 6.0 | ~5 hours (70% release) | _            |
| Maleamic acid derivative | Doxorubicin<br>conjugate | 7.0 | ~5 hours (10% release) | _            |

# Mandatory Visualizations Signaling Pathways and Experimental Workflows













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Strategies and Methods for Studying ADC Payload Release and Metabolism WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]



- 4. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cleavable Linkers in Oncology Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106510#introduction-to-cleavable-linkers-in-oncology]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com